Canagliflozin D4

Vue d'ensemble

Description

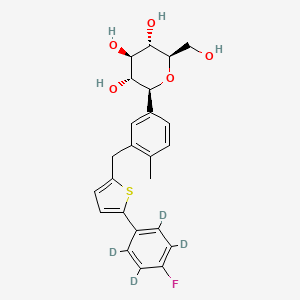

Canagliflozin D4 is a deuterated form of Canagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor. It is primarily used in the treatment of type 2 diabetes mellitus. By inhibiting SGLT2, this compound reduces glucose reabsorption in the kidneys, leading to increased glucose excretion in the urine and thereby lowering blood glucose levels .

Applications De Recherche Scientifique

Canagliflozin D4 has a wide range of scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of Canagliflozin and its metabolites.

Biology: Studied for its effects on glucose metabolism and renal function.

Medicine: Investigated for its potential benefits in treating type 2 diabetes mellitus and related cardiovascular and renal conditions.

Industry: Utilized in the development of new SGLT2 inhibitors and other therapeutic agents.

Mécanisme D'action

Canagliflozin D4 exerts its effects by inhibiting the sodium-glucose cotransporter 2 (SGLT2) in the proximal tubules of the kidneys. This inhibition reduces the reabsorption of glucose from the renal tubular lumen, leading to increased glucose excretion in the urine. The molecular targets include the SGLT2 protein, and the pathways involved are primarily related to glucose metabolism and renal function .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Canagliflozin D4 interacts with the SGLT2 enzyme, which is mainly located in the proximal tubule of the kidney . By inhibiting SGLT2, this compound blocks the reabsorption of filtered glucose from the glomeruli into the body, thereby increasing urinary excretion of glucose .

Cellular Effects

This compound has been shown to impair T cell effector function via metabolic suppression in autoimmunity . It inhibits T cell receptor signaling, impacting on ERK and mTORC1 activity, concomitantly associated with reduced c-Myc . Additionally, this compound has been found to have beneficial effects on the heart and potentially on the kidneys .

Molecular Mechanism

The mechanism of action of this compound involves the inhibition of SGLT2, which leads to an increase in the excretion of glucose in the urine . This action is insulin-independent and provides an upper hand to enhance renal glucose elimination .

Temporal Effects in Laboratory Settings

In a study conducted over 18 weeks, this compound was found to improve glycemic control and reduce body weight in patients with type 1 diabetes in conjunction with insulin therapy . It was also associated with an increased risk of hypoglycemia .

Dosage Effects in Animal Models

These studies have shown that SGLT2 inhibitors can reduce the risk of cardiovascular events and slow the progression of kidney function decline in type 2 diabetes .

Metabolic Pathways

This compound is involved in the metabolic pathway of glucose reabsorption in the kidneys . By inhibiting SGLT2, it prevents the reabsorption of glucose from the blood, which is filtered through the kidneys, and hence facilitates the excretion of glucose in urine .

Transport and Distribution

This compound is orally active and rapidly absorbed, achieving peak plasma concentrations in 1–2 hours . It has an oral bioavailability of 65% .

Subcellular Localization

The exact subcellular localization of this compound is not specified in the available literature. As an SGLT2 inhibitor, it primarily acts on the SGLT2 transporters, which are located in the proximal tubule of the kidney .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Canagliflozin D4 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, introduction of the deuterium atoms, and final purification. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow reactors and automated synthesis are employed to enhance production rates and ensure consistent quality .

Analyse Des Réactions Chimiques

Types of Reactions

Canagliflozin D4 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the functional groups in this compound.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives with modified pharmacological properties .

Comparaison Avec Des Composés Similaires

Similar Compounds

Dapagliflozin: Another SGLT2 inhibitor with similar glucose-lowering effects.

Empagliflozin: Known for its cardiovascular benefits in addition to glucose control.

Ertugliflozin: A newer SGLT2 inhibitor with comparable efficacy.

Uniqueness

Canagliflozin D4 is unique due to its deuterium substitution, which can enhance its metabolic stability and pharmacokinetic properties. This modification may lead to improved therapeutic outcomes and reduced side effects compared to non-deuterated analogs .

Propriétés

IUPAC Name |

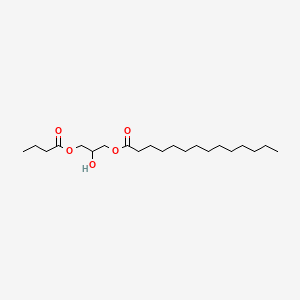

(2R,3S,4R,5R,6S)-2-(hydroxymethyl)-6-[4-methyl-3-[[5-(2,3,5,6-tetradeuterio-4-fluorophenyl)thiophen-2-yl]methyl]phenyl]oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25FO5S/c1-13-2-3-15(24-23(29)22(28)21(27)19(12-26)30-24)10-16(13)11-18-8-9-20(31-18)14-4-6-17(25)7-5-14/h2-10,19,21-24,26-29H,11-12H2,1H3/t19-,21-,22+,23-,24+/m1/s1/i4D,5D,6D,7D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTNGUQKDFGDXSJ-OQRSEGJPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C2=CC=C(S2)CC3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C)[2H])[2H])F)[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25FO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Docosanoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester](/img/structure/B3026219.png)

![(5'Z,8'Z,11'Z,14'Z,17'Z)-5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid, 1,1'-[1-[[(1-oxohexadecyl)oxy]methyl]-1,2-ethanediyl] ester](/img/structure/B3026221.png)

![9Z-octadecenoic acid, 1-[(1-oxobutoxy)methyl]-2-[(1-oxotetradecyl)oxy]ethyl ester](/img/structure/B3026222.png)

![Octadecanoic acid, 3-hydroxy-2-[(1-oxododecyl)oxy]propyl ester](/img/structure/B3026226.png)

![9Z-octa</wbr>decenoic acid, 2-[(1-oxooctyl)</wbr>oxy]-1,3-</wbr>propanediyl ester](/img/structure/B3026227.png)

![9Z,12Z-octadecadienoic acid, 2-[(1-oxohexadecyl)oxy]-3-[[1-oxo-9Z-octadecen-1-yl]oxy]propyl ester](/img/structure/B3026228.png)

![[2-[(Z)-Docos-13-enoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-docos-13-enoate](/img/structure/B3026229.png)

![9Z-octadecenoic acid, 1-[[(1-oxodecyl)oxy]methyl]-1,2-ethanediyl ester](/img/structure/B3026232.png)

![(3beta)-cholest-5-en-3-ol 3-[N-[2-[(2-hydroxyethyl)amino]ethyl]carbamate]](/img/structure/B3026235.png)

![N-[(1S,2S,3R)-2,3-dihydroxy-1-(hydroxymethyl)heptadecyl]-octadecanamide-18,18,18-d3](/img/structure/B3026237.png)